molecular formula C70H76Cl4N10O12 B2424454 PROTAC MDM2 Degrader-2 CAS No. 2249944-99-6

PROTAC MDM2 Degrader-2

Numéro de catalogue B2424454
Numéro CAS: 2249944-99-6
Poids moléculaire: 1391.24
Clé InChI: WZLSSHVSGKCEKQ-AKOOKZATSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PROTAC MDM2 Degrader-2 is a MDM2 degrader based on PROTAC technology . It is composed of a potent MDM2 inhibitor, a linker, and the MDM2 ligand for E3 ubiquitin ligase . It has been developed for the treatment of acute leukemias .


Chemical Reactions Analysis

PROTAC MDM2 Degrader-2 functions by binding and targeting endogenous MDM2 for degradation . It concurrently binds MDM2 and VHL, and by bringing these targets in proximity, VHL can then ubiquitinate MDM2, leading to its degradation by the proteasome .


Physical And Chemical Properties Analysis

The chemical formula of PROTAC MDM2 Degrader-2 is C70H76Cl4N10O12 . Its exact mass is 1,388.44 and its molecular weight is 1,391.240 . Further details about its physical properties are not available in the retrieved data.

Applications De Recherche Scientifique

Discovery and Potency of PROTAC MDM2 Degraders

MDM2 is a primary cellular inhibitor of the tumor suppressor p53, making it a significant cancer therapeutic target. PROTAC MDM2 degraders, such as MD-224, have been designed and synthesized, showing rapid degradation of MDM2 at concentrations below 1 nM. These degraders have demonstrated high potency in inhibiting the growth of leukemia cells and achieving complete and durable tumor regression in vivo, marking them as highly potent and efficacious candidates for cancer treatment (Li et al., 2018).

The Dual Role of PROTACs: Degraders and Molecular Glues

Interestingly, structural modifications in PROTAC MDM2 degraders can alter their mechanism of action. For instance, while MD-222 is a bona fide MDM2 PROTAC degrader, its analog MG-277 functions as a molecular glue. Although MG-277 induces moderate MDM2 degradation, it does not activate wild-type p53 but inhibits tumor cell growth in a p53-independent manner. It achieves its anticancer activity by degrading a translation termination factor, GSPT1, showcasing the complexity and versatility of PROTACs in cancer treatment (Yang et al., 2019).

Emerging Strategies in PROTAC Design

Recent advancements have introduced new types of PROTACs, such as homobivalent, trivalent, and covalent PROTACs. These emerging strategies aim to improve potency, selectivity, and therapeutic effects. The development of these innovative PROTACs is seen as a promising direction in targeted protein degradation, providing numerous advantages over traditional methods (Yan et al., 2022).

PROTACs in Overcoming Limitations of Traditional Cancer Therapies

The use of PROTACs in cancer treatment is compelling due to their dual mechanism of action. By recruiting MDM2, PROTACs not only degrade the protein of interest but also increase intracellular levels of p53, triggering various biological processes like cell cycle arrest or apoptosis. This unique approach helps overcome limitations associated with traditional inhibitors, such as resistance and tolerance, making MDM2-based PROTACs promising future anticancer drugs (Vicente & Salvador, 2022).

Orientations Futures

The development of more potent MDM2 degraders and expanding the application of MDM2 degraders to other cancers where MDM2 is a key therapeutic target are potential future directions .

Propriétés

IUPAC Name

2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H76Cl4N10O12/c1-43(2)95-57-37-53(91-5)23-25-55(57)67-77-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)83(67)69(89)81-31-29-79(61(87)41-81)39-59(85)75-27-33-93-35-36-94-34-28-76-60(86)40-80-30-32-82(42-62(80)88)70(90)84-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)78-68(84)56-26-24-54(92-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3,(H,75,85)(H,76,86)/t63-,64-,65+,66+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLSSHVSGKCEKQ-AKOOKZATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H76Cl4N10O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC MDM2 Degrader-2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.